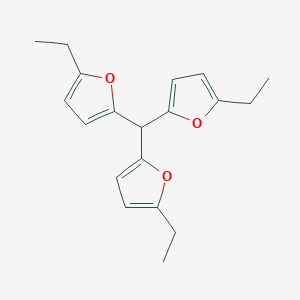
Tris(5-ethylfuran-2-yl)methane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris(5-ethylfuran-2-yl)methane: is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic compounds containing a five-membered ring with four carbon atoms and one oxygen atom The presence of three 5-ethylfuran-2-yl groups attached to a central methane carbon atom makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Tris(5-ethylfuran-2-yl)methane typically involves the hydroxyalkylation/alkylation reaction of 5-ethylfurfural with a suitable methylene donor under acidic conditions. One common method involves the use of acidic resins as catalysts to facilitate the reaction . The reaction is carried out in a solvent-free environment to enhance the yield and purity of the product.
Industrial Production Methods: Industrial production of this compound can be achieved through a continuous flow process where the reactants are fed into a reactor containing the acidic resin catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Tris(5-ethylfuran-2-yl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanic acids.
Reduction: Reduction reactions can convert the furan rings to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.
Major Products Formed:
Oxidation: Furanic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furans depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Tris(5-ethylfuran-2-yl)methane is used as a building block in organic synthesis
Biology and Medicine: Research is ongoing to explore the biological activity of this compound derivatives. Some studies suggest potential antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and resins. Its stability and reactivity make it suitable for creating materials with specific properties.
Mécanisme D'action
The mechanism of action of Tris(5-ethylfuran-2-yl)methane involves its interaction with various molecular targets. The furan rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
- Tris(5-methylfuran-2-yl)methane
- Tris(5-methyltetrahydrofuran-2-yl)methane
- Bis(furan-2-yl)methane derivatives
Uniqueness: Tris(5-ethylfuran-2-yl)methane is unique due to the presence of ethyl groups on the furan rings, which can influence its reactivity and interactions compared to its methyl-substituted counterparts. The ethyl groups can provide steric hindrance and electronic effects that alter the compound’s behavior in chemical reactions and biological systems .
Propriétés
Numéro CAS |
152407-58-4 |
|---|---|
Formule moléculaire |
C19H22O3 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-[bis(5-ethylfuran-2-yl)methyl]-5-ethylfuran |
InChI |
InChI=1S/C19H22O3/c1-4-13-7-10-16(20-13)19(17-11-8-14(5-2)21-17)18-12-9-15(6-3)22-18/h7-12,19H,4-6H2,1-3H3 |
Clé InChI |
CDVRGLIRQMWSMI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(O1)C(C2=CC=C(O2)CC)C3=CC=C(O3)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


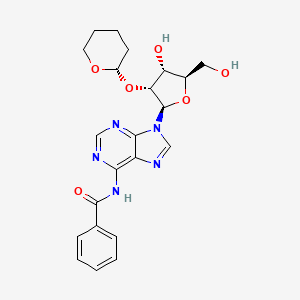
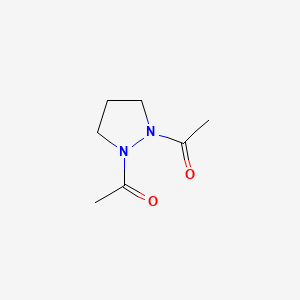
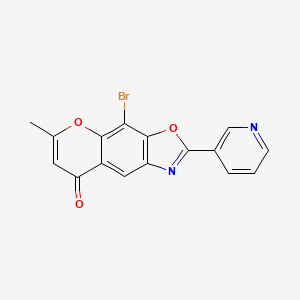
![Imidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12894568.png)

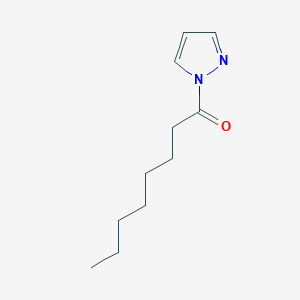
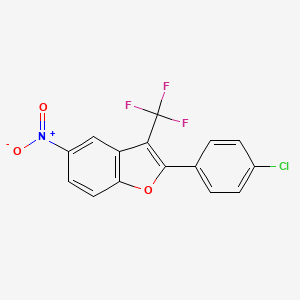
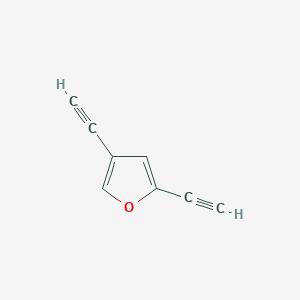
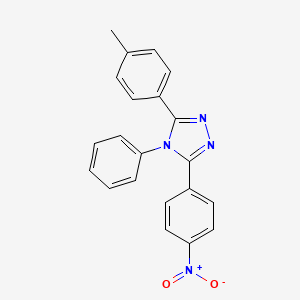
![1-[4-(Ethylamino)-2-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one](/img/structure/B12894597.png)
![(E)-N-(4-Butylphenyl)-1-[5-(4-nitrophenyl)furan-2-yl]methanimine](/img/structure/B12894603.png)
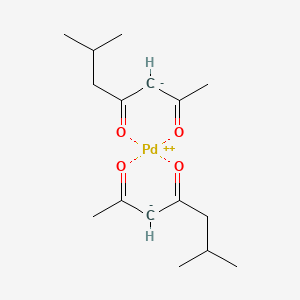

![1-[3-(2-Phenylquinolin-4-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B12894615.png)
